Tetrahexylammonium benzoate

Description

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Synthesis and Catalysis

Quaternary ammonium salts, often abbreviated as "quats," are ionic compounds with the general formula NR₄⁺Y⁻, where R represents alkyl or aryl groups and Y⁻ is an anion. taylorandfrancis.com These salts are pivotal in organic chemistry, primarily for their role as phase-transfer catalysts (PTCs). taylorandfrancis.comwikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous and an organic layer. scienceinfo.comacenet.edu The quaternary ammonium cation, being soluble in the organic phase due to its lipophilic R groups, can transport an anion from the aqueous phase into the organic phase, where the reaction can then occur. scienceinfo.comdalalinstitute.com This mechanism allows for reactions that would otherwise be slow or not occur at all due to the inability of the reactants to interact. dalalinstitute.com

The use of quaternary ammonium salts as PTCs offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. scienceinfo.comdalalinstitute.com They are employed in a wide array of organic reactions, including alkylations, substitutions, and polymerizations. acenet.edumdpi.com Chiral quaternary ammonium salts have also been developed for use in asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals. scienceinfo.comdalalinstitute.com Furthermore, these salts are considered beneficial for "green chemistry" as they can reduce the need for organic solvents by enabling the use of water. scienceinfo.com

Table 1: Common Quaternary Ammonium Salts and Their Applications in Catalysis

| Quaternary Ammonium Salt | Common Applications | Reference(s) |

|---|---|---|

| Tetrabutylammonium (B224687) Bromide (TBAB) | Phase-transfer catalyst in organic synthesis, polymer chemistry, ion exchange. | sacheminc.com |

| Tetraethylammonium (B1195904) Bromide (TEAB) | Phase-transfer catalyst in the synthesis of organic compounds, electrochemical applications. | sacheminc.com |

| Tetraethylammonium Chloride (TEACl) | Catalysis and ion exchange processes, pharmaceutical industry. | sacheminc.com |

| Methyltributylammonium Chloride (MTBAC) | Enhances chemical reaction efficiency in the agrochemical industry. | sacheminc.com |

| Chiral Quaternary Ammonium Salts | Asymmetric alkylations and other stereoselective syntheses. | scienceinfo.comdalalinstitute.com |

Overview of Benzoate (B1203000) Anions in Organic and Materials Chemistry

The benzoate anion, C₆H₅COO⁻, is the conjugate base of benzoic acid and is a versatile component in both organic synthesis and the development of new materials. fiveable.menih.gov In organic reactions, the benzoate anion can act as a nucleophile, participating in substitution and esterification reactions. The reactivity and stability of the benzoate anion are influenced by the delocalization of its negative charge across the carboxylate group. fiveable.me

In the realm of materials chemistry, benzoate anions are significant building blocks for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Benzoate and its derivatives can act as these organic linkers, bridging metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netiucr.org The properties of the resulting MOFs, such as their porosity, thermal stability, and adsorptive capabilities, can be tuned by the choice of the benzoate-based ligand. acs.org For instance, the incorporation of benzoate moieties into the framework of MOF-808 has been shown to enhance its thermal stability. acs.org These materials have potential applications in areas like gas storage, separation, and catalysis. researchgate.netresearchgate.net

Table 2: Applications of Benzoate Anions in Different Chemical Contexts

| Area of Chemistry | Role of Benzoate Anion | Example Application | Reference(s) |

|---|---|---|---|

| Organic Synthesis | Nucleophile | Esterification reactions. | wikipedia.org |

| Materials Chemistry | Organic Linker | Formation of Metal-Organic Frameworks (MOFs). | researchgate.netrsc.org |

| Food Chemistry | Preservative | Inhibition of mold and yeast growth in acidic foods. | wikipedia.org |

| Biochemistry | Metabolite | Intermediate in the biosynthesis of secondary metabolites in plants. | nih.govwikipedia.org |

Unique Attributes of Tetrahexylammonium (B1222370) Benzoate as a Research Subject

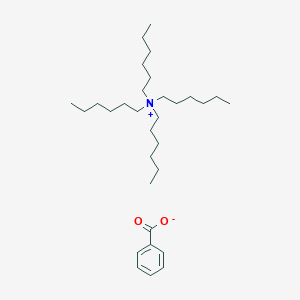

Tetrahexylammonium benzoate stands out as a subject of research due to the specific combination of its constituent ions. The tetrahexylammonium cation, with its six-carbon alkyl chains, imparts significant lipophilicity to the salt, leading to high solubility in nonpolar organic solvents and unique properties as an ionic liquid. acs.org An ionic liquid is a salt that is in a liquid state at or near room temperature. A study in the Journal of the American Chemical Society highlighted that this compound is a liquid salt at 25°C, making it a potential solvent for kinetic studies or electrochemical applications. acs.org

The presence of the benzoate anion provides a reactive counter-ion that can participate in various chemical transformations. The pairing of the large, non-coordinating tetrahexylammonium cation with the benzoate anion can enhance the nucleophilicity of the benzoate, making it a more effective reagent in organic synthesis. The bulky nature of the cation can also influence the stereochemical outcome of reactions, a topic of interest in asymmetric catalysis. acs.org The physical properties of this compound, such as its state as a dark, oily liquid, are also a direct consequence of its ionic composition. chemicalbook.com

Table 3: Key Properties of this compound

| Property | Description | Reference(s) |

|---|---|---|

| Physical State | Dark oily liquid at room temperature (25°C). | acs.orgchemicalbook.com |

| Cation | Tetrahexylammonium ((C₆H₁₃)₄N⁺) | chemicalbook.com |

| Anion | Benzoate (C₆H₅COO⁻) | chemicalbook.com |

| Key Feature | Functions as an ionic liquid. | acs.org |

| Potential Applications | Solvent for kinetics and electrochemistry, phase-transfer catalysis. | acs.org |

Structure

2D Structure

Properties

IUPAC Name |

tetrahexylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.C7H6O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-24H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEQWFPWQRZBOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3066059 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16436-29-6 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16436-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahexylammonium benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahexylammonium Benzoate and Analogues

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Benzoates

The traditional synthesis of quaternary ammonium benzoates, including tetrahexylammonium (B1222370) benzoate (B1203000), primarily follows two well-established routes: the direct quaternization of a tertiary amine and anion exchange from a pre-existing quaternary ammonium salt.

Quaternization of Tertiary Amines (Menschutkin Reaction) This method involves the reaction of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. nih.govwikipedia.org For tetrahexylammonium benzoate, this would specifically involve the reaction of trihexylamine (B47920) with a hexyl halide. This reaction is a bimolecular nucleophilic substitution (SN2) that directly forms the quaternary ammonium cation. nih.gov The choice of alkyl halide is crucial, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The resulting tetrahexylammonium halide can then undergo an anion exchange to yield the final benzoate product.

Anion Exchange Methods A more direct route to this compound is through anion exchange, starting from a different tetrahexylammonium salt, commonly a halide like tetrahexylammonium bromide. This can be accomplished through several techniques:

Metathesis Reaction: This involves a reaction between a tetrahexylammonium halide and a benzoate salt, such as sodium benzoate. The reaction is often carried out in a biphasic system (e.g., dichloromethane (B109758) and water) where the quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the transfer of the benzoate anion into the organic phase to form the desired product.

Neutralization: An alternative pathway begins with converting a tetrahexylammonium halide to tetrahexylammonium hydroxide (B78521). This is often achieved by reacting the halide salt with potassium hydroxide in methanol (B129727) or by using silver oxide. The resulting hydroxide solution is then neutralized with benzoic acid to form this compound and water. google.com

Ion Exchange Resins: A widely used method involves passing a solution of a tetrahexylammonium halide through an anion exchange resin. google.comnih.gov The resin is pre-loaded with the desired benzoate anions. As the salt solution flows through, the halide ions are exchanged for benzoate ions, resulting in a solution of the pure quaternary ammonium benzoate. nih.govmdpi.com This method is effective for removing halide impurities and can be performed in various organic solvents like methanol or acetonitrile. nih.gov

Exploration of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing quaternary ammonium salts. semanticscholar.orgresearchgate.net These approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a highly efficient green alternative to conventional heating. nih.govmdpi.com For the synthesis of N-alkyl quaternary ammonium salts, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often proceed without the need for a solvent. mdpi.comdntb.gov.ua This technique not only accelerates the reaction but can also lead to comparable or improved product yields compared to traditional refluxing methods. mdpi.com

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication (the use of ultrasound) is another energy-efficient technique. Ultrasound-assisted extraction and synthesis can enhance reaction rates and yields. dntb.gov.uanih.gov The cavitation effect produced by ultrasound waves creates localized high-pressure and high-temperature zones, which promotes faster and more efficient reactions. uu.nl

Solvent-Free and Mechanochemical Methods: To minimize the environmental impact of organic solvents, solvent-free reaction conditions are being explored. tandfonline.com Ball milling, a mechanochemical technique, allows for the synthesis of quaternary ammonium salts and other compounds by grinding reactants together in the absence of a solvent. This method is noted for its simplicity, high yields, and environmentally friendly nature. tandfonline.com

Influence of Reaction Conditions on Product Purity and Yield

The efficiency of the synthesis of this compound and its analogues is highly dependent on several key reaction parameters. The optimization of these conditions is critical for maximizing product yield and purity while minimizing reaction time and byproduct formation. acs.org

Temperature: Reaction temperature plays a significant role in the rate of quaternization. While higher temperatures generally increase the reaction rate, they can also lead to the formation of impurities. biotage.com For instance, in the synthesis of certain quaternary ammonium salts, reflux conditions are often employed, but optimized temperatures can lead to cleaner reactions. biotage.com In some syntheses, an optimal temperature is found where the yield is maximized before decomposition or side reactions become significant. fardapaper.ir

Reaction Time: The duration of the reaction is a critical factor. Conventional methods often require long reaction times, sometimes up to 48 hours, to achieve high conversion. mdpi.com However, excessively long reaction times may not necessarily improve yield and can contribute to the formation of degradation products. acs.org Green chemistry approaches like microwave synthesis have been shown to reduce reaction times to as little as a few minutes. mdpi.comthieme-connect.com

Catalyst: In many syntheses, particularly those involving phase-transfer systems, the choice and concentration of the catalyst are paramount. The structure of the quaternary ammonium salt itself can influence its catalytic activity. For example, in dehydrochlorination reactions catalyzed by quaternary ammonium salts, larger cations with longer alkyl chains (like tetrabutylammonium) lead to higher reaction rates due to enhanced mass transfer between phases. rsc.org

Solvent: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents are often effective for SN2 reactions like the Menschutkin reaction. wikipedia.org However, some studies show that conducting reactions in water or under solvent-free conditions can reduce byproducts and simplify purification. biotage.com

The following table illustrates the impact of different reaction conditions on the synthesis of a quaternary ammonium salt, based on findings from various studies.

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Method | Conventional Heating (Reflux) | Microwave Irradiation | Microwave method significantly reduces reaction time from 24h to minutes with comparable or higher yields. | mdpi.com |

| Temperature | 75 °C | 100 °C | Higher temperature (100 °C) resulted in higher product purity for an amide synthesis. | biotage.com |

| Catalyst | No Phase Transfer Catalyst (PTC) | With Tetrabutylammonium (B224687) Bromide (PTC) | The use of a PTC dramatically accelerated the reaction and increased the yield. | rsc.org |

| Solvent | Ethyl Acetate (B1210297) | Water | Water-based synthesis produced fewer by-products and resulted in higher purity after purification. | biotage.com |

Scalability Considerations for Laboratory and Industrial Applications

The transition of a synthetic method from laboratory scale to industrial production requires careful consideration of its scalability, cost-effectiveness, and efficiency.

To address these limitations, continuous flow chemistry has emerged as a powerful technology for the scalable synthesis of chemical compounds, including quaternary ammonium salts. thieme-connect.comulisboa.pt Continuous flow systems, where reactants are pumped through a reactor (such as a microreactor or coil), offer numerous advantages for industrial applications: researchgate.netgoogle.com

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with exothermic reactions. google.com

Improved Efficiency: Superior heat and mass transfer in flow reactors allow for higher reaction temperatures and pressures, significantly reducing reaction times from hours to minutes. thieme-connect.com

High Throughput and Automation: Flow systems are highly automated and can be operated continuously for extended periods to produce large quantities of product. google.com

Consistency and Quality: Precise control over reaction parameters ensures consistent product quality and purity. fardapaper.ir

Recent studies have demonstrated the successful multigram-scale synthesis of quaternary ammonium salts using continuous flow protocols, achieving high yields (>90%) and purity (>99%) with drastically reduced residence times. thieme-connect.com This technology is not only suitable for large-scale production but also has the potential to be integrated into fixed-bed continuous flow reactors, which can simplify product isolation and catalyst recycling. fardapaper.ir The development of scalable synthetic routes, such as those for complex natural products, highlights the robustness and potential of modern synthetic strategies for large-scale applications. nih.govchinesechemsoc.org

Catalytic Applications of Tetrahexylammonium Benzoate

Phase Transfer Catalysis in Organic Transformations

As a phase transfer catalyst, tetrahexylammonium (B1222370) benzoate (B1203000) facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous and an organic layer. dalalinstitute.com This catalytic approach can lead to increased reaction rates, higher yields, and the use of less hazardous or expensive solvents. dalalinstitute.com

Facilitation of Reactions Between Immiscible Phases

The fundamental role of tetrahexylammonium benzoate in phase transfer catalysis (PTC) is to transport a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can proceed. dalalinstitute.com The catalyst's cation, tetrahexylammonium (Q⁺), possesses long alkyl chains that render it soluble in organic solvents. operachem.comresearchgate.net This lipophilic cation can pair with an anion, such as the benzoate anion or another reactive anion (Y⁻) present in the aqueous phase, to form an ion pair (Q⁺Y⁻). dalalinstitute.comoperachem.com

This newly formed ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary. operachem.com By carrying the anion into the organic medium, the catalyst makes it available for reaction with an organic substrate, thereby overcoming the physical separation of the reactants. dalalinstitute.comresearchgate.net The large size of the alkyl groups on the cation is critical for imparting the necessary solubility of the ion pair in the organic phase. researchgate.net

Enhancement of Reaction Rates and Yields

The use of this compound as a phase transfer catalyst significantly enhances reaction rates and yields. dalalinstitute.com This acceleration is attributed to two primary factors. First, by shuttling the reacting anion into the organic phase, the catalyst continuously makes it available for reaction, effectively bypassing the rate limitations imposed by the immiscibility of the two phases. dalalinstitute.com

Second, the anion transported into the organic phase is "naked," meaning it is only loosely associated with the large, bulky tetrahexylammonium cation and is poorly solvated by the nonpolar organic solvent. dalalinstitute.com This lack of strong solvation makes the anion more reactive and nucleophilic than it would be in a highly solvating aqueous environment, leading to a substantial increase in the intrinsic reaction rate. dalalinstitute.com Research indicates that quaternary ammonium (B1175870) salts with alkyl chains containing five to eight carbon atoms, a category that includes tetrahexylammonium salts, are particularly effective and can provide the highest conversion rates in these processes. operachem.com

Applications in Ester Synthesis

This compound is effective in catalyzing esterification reactions, particularly those involving a salt of a carboxylic acid and an alkyl halide. The mechanism of catalysis is exemplified by studies using related tetrahexylammonium salts. For instance, in the synthesis of benzyl (B1604629) acetate (B1210297) from benzyl chloride in an organic solvent (toluene) and sodium acetate in an aqueous solution, tetrahexylammonium chloride served as the catalyst. researchgate.net The tetrahexylammonium cation pairs with the acetate anion from the aqueous phase, transporting it into the organic phase where it can react with benzyl chloride to form the ester. researchgate.net

A similar mechanism applies where the quaternary ammonium halide reacts with sodium benzoate to form a this compound ion pair, which is soluble in the organic phase and available to react with an alkylating agent. researchgate.net This demonstrates the crucial role of the tetrahexylammonium cation in facilitating the transfer and reaction of carboxylate anions for ester synthesis.

Table 1: Representative Phase Transfer Catalysis Reaction: Esterification

| Reactant (Organic Phase) | Reactant (Aqueous Phase) | Catalyst | Product | Reaction Principle | Reference |

| Alkyl Halide (e.g., Benzyl Chloride) | Carboxylate Salt (e.g., Sodium Benzoate) | This compound | Alkyl Ester (e.g., Benzyl Benzoate) | The tetrahexylammonium cation transports the benzoate anion from the aqueous phase to the organic phase for reaction with the alkyl halide. | researchgate.net |

Utility in Extraction Processes for Organic Compounds

This compound is also valuable in extraction and separation technologies. researchgate.net It is classified as an ionic liquid, being a salt that is liquid at or near room temperature (25°C). dss.go.thethernet.edu.etresearchgate.netrushim.ru A key property is its miscibility with common organic solvents such as benzene, toluene (B28343), and carbon tetrachloride. dss.go.th This allows it to be used either as a solvent medium itself or as an ion-pairing agent in liquid-liquid extractions. researchgate.netmdpi.com In this capacity, it can pair with target anionic species in an aqueous solution, facilitating their extraction into an organic phase for separation, preconcentration, or analysis. mdpi.com

Role in Polymerization Reactions

Quaternary ammonium salts, including carboxylate derivatives, are known to function as catalysts in specific types of polymerization reactions.

Group Transfer Polymerization (GTP) of Acrylic and Methacrylic Monomers

Quaternary ammonium carboxylates are a class of compounds utilized as nucleophilic catalysts in Group Transfer Polymerization (GTP), a method for producing acrylic polymers. While specific studies detailing the use of this compound for acrylic and methacrylic monomers are not prevalent, its catalytic activity in related polymerizations has been documented. ethernet.edu.et

In a comprehensive overview of anionic polymerization, this compound is explicitly listed as a catalyst for the polymerization of thietanes (thiacyclobutanes) and their derivatives. ethernet.edu.et This demonstrates its capability to act as a polymerization catalyst. The general class of "quaternary ammonium carboxylates" is also noted for its use in the polymerization of acrylic monomers, suggesting the suitability of this compound for such applications. ethernet.edu.et

Table 2: Documented Polymerization Catalysis by this compound

| Monomer(s) | Catalyst System | Solvent(s) | Polymerization Type | Reference |

| Thietane (thiacyclobutane) and 2-substituted isopropylthiiranes | This compound | Acetonitrile, THF, H₂O | Anionic Polymerization | ethernet.edu.et |

Organocatalytic Cyclotrimerization of Isocyanates

The cyclotrimerization of isocyanates is a fundamentally important reaction that produces isocyanurates (1,3,5-trisubstituted hexahydro-s-triazinetrione rings). iust.ac.ir These heterocyclic structures are exceptionally stable and are used to enhance the thermal, chemical, and flame-retardant properties of polyurethane materials. iust.ac.irresearchgate.net Tetra-alkylammonium salts, including those with benzoate or structurally similar anions, have emerged as highly effective organocatalysts for this transformation, offering a metal-free approach. iust.ac.irresearchgate.net

Poly(urethane-isocyanurate) (PUI) networks are advanced polymers that combine the toughness of polyurethanes with the high thermal stability of isocyanurate rings. researchgate.netutwente.nl These materials are typically synthesized via a prepolymer method. First, a diisocyanate such as toluene diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI) is reacted with a polyol, like poly(propylene glycol) (PPG), to form an isocyanate-terminated prepolymer. researchgate.nettandfonline.comresearchgate.net

The subsequent step involves the catalytic cyclotrimerization of the terminal isocyanate groups on these prepolymers. researchgate.net This is where catalysts like tetra-alkylammonium benzoates or related salts play a crucial role. The catalyst facilitates the formation of the isocyanurate cross-links, creating a robust three-dimensional network. tandfonline.comresearchgate.net The properties of the final PUI material, such as thermal stability and mechanical strength, can be tailored by adjusting the ratio of isocyanate to hydroxyl groups (NCO/OH) and the catalyst loading. tandfonline.comresearchgate.net

Table 2: Synthesis of Poly(urethane-isocyanurate) (PUI) Networks

| Prepolymer Components | Catalyst Type | Key Reaction | Resulting Network | Reference |

| Toluene Diisocyanate (TDI), Poly(propylene glycol) (PPG) | Tetraethylammonium (B1195904) 2-(carbamoyl)benzoate | Cyclotrimerization of terminal NCO groups | Cross-linked PUI elastomer | researchgate.nettandfonline.com |

| Diphenylmethane Diisocyanate (MDI), Poly(propylene glycol) (PPG) | Amine catalysts, Benzoate-related organocatalysts | Cyclotrimerization of terminal NCO groups | PUI network polymer | researchgate.net |

| Isocyanate-functionalized prepolymers | Various, including organocatalysts | Trimerization of isocyanate groups | Well-defined PUI networks | utwente.nl |

A significant advantage of using catalysts like this compound for isocyanate cyclotrimerization is that they represent a metal-free approach. iust.ac.irtandfonline.com Traditional catalysts for this reaction often include metal-based compounds, such as organotin or lead compounds, which can have toxicity and environmental concerns. researchgate.net

Organocatalysts provide a greener alternative. iust.ac.ir Tetra-alkylammonium salts containing anions like benzoate, phthalimide-N-oxyl, or carbamoylbenzoate have proven to be highly efficient and selective for the cyclotrimerization reaction. iust.ac.irtandfonline.com They can be effective at very low catalyst loadings (e.g., 0.025-0.25 mol%) and operate under mild, often solvent-free, conditions at room temperature. iust.ac.irresearchgate.net This combination of high efficiency, selectivity, and improved environmental profile makes organocatalysis an attractive strategy in polyurethane chemistry. mdpi.com The mechanism relies on the nucleophilic character of the anion, which initiates the step-wise addition of three isocyanate molecules to form the stable cyclic trimer. researchgate.net

Broader Organocatalytic Roles

The catalytic activity of the tetra-alkylammonium benzoate system extends beyond polymerization into other areas of organic synthesis, particularly in the construction of heterocyclic compounds.

Catalysis in Heterocyclic Compound Synthesis

The combination of a quaternary ammonium cation and a functional benzoate-derived anion creates a bifunctional organocatalyst capable of promoting various multicomponent reactions to form complex heterocyclic structures. tandfonline.comrsc.org For example, tetraethylammonium 2-(carbamoyl)benzoate, a catalyst structurally related to this compound, has been successfully used in the green synthesis of densely functionalized 4H-pyrans. tandfonline.com In this three-component reaction, the catalyst facilitates the condensation of an aldehyde, malononitrile, and a C-H activated acid under solvent-free ball-milling conditions. tandfonline.com

Similarly, tetra-alkylammonium salts can act as phase-transfer catalysts or as bifunctional catalysts in the synthesis of other heterocycles. nih.govmdpi.com Benzoate-mediated electrochemical reactions have also been developed for the reductive radical cyclization of aryl halides with olefins, followed by carboxylation to form heterocyclic products. rsc.org The principle involves the anion acting as a Lewis base to activate one substrate, while the bulky cation can influence the reaction environment or facilitate phase transfer, showcasing the versatility of these salts in modern, metal-free synthetic methodologies. rsc.orgnih.gov

Activation Mechanisms in Complex Catalytic Cycles

In the realm of complex catalytic cycles, this compound demonstrates its versatility by participating in several distinct activation mechanisms. Its role often transcends that of a simple phase-transfer agent, engaging in intricate steps that define the efficiency and pathway of multifaceted reactions. The activation mechanisms can be broadly categorized into its function in phase-transfer catalysis, its crucial role in polymerization reactions, its involvement in the activation of C-H bonds through proton-coupled electron transfer, and its participation in synergistic and multicomponent catalytic systems.

The fundamental activation mechanism facilitated by this compound is phase-transfer catalysis (PTC). In this role, the lipophilic tetrahexylammonium cation acts as a vehicle to transport the benzoate anion from an aqueous or solid phase into a nonpolar organic phase where the primary reaction occurs. This transport overcomes the mutual insolubility of the reactants. Once in the organic phase, the benzoate anion is weakly solvated and highly nucleophilic, or "naked," allowing it to participate readily in the catalytic cycle. The activation, in this context, is the generation of a reactive, soluble nucleophile in the medium where the organic substrate resides. This mechanism is foundational to many of the more complex cycles in which it participates.

A significant application of this compound and its analogs is in Group Transfer Polymerization (GTP), particularly for acrylic monomers like methyl methacrylate. lboro.ac.uk In this complex catalytic cycle, the benzoate anion is believed to be the active species that activates the silyl (B83357) ketene (B1206846) acetal (B89532) initiator. The mechanism is thought to proceed through a complex equilibrium between an associative and a dissociative pathway. lboro.ac.uk

In the associative mechanism , the benzoate catalyst coordinates to the silicon atom of the initiator, forming a hypervalent intermediate. This coordination activates the initiator, which then adds to a monomer molecule. The catalyst is subsequently transferred to the newly formed chain end.

In the dissociative mechanism , the benzoate anion displaces the enolate from the silyl ketene acetal, generating a small amount of a highly reactive enolate and a silyl benzoate. The enolate then initiates the polymerization by attacking a monomer.

The actual operative mechanism is likely a combination of these pathways and is highly dependent on the specific reaction conditions and the nature of the catalyst. lboro.ac.uk The catalytic activity of benzoate-based catalysts in polymerization highlights their ability to lower the activation energy for chain growth.

The following table shows the catalytic role of tetrabutylammonium (B224687) benzoate, a closely related compound, in the polymerization of different monomers, illustrating the effectiveness of the benzoate anion in these catalytic cycles.

| Monomer | Reaction Type | Catalytic Role of Benzoate Anion |

| Methyl Methacrylate | Group Transfer Polymerization | Facilitates stable chain growth by activating the silyl ketene acetal initiator. |

| Propylene Oxide | Ring-opening Polymerization | Lowers the activation energy for the ring-opening and subsequent polymerization. |

Research into photoredox catalysis has unveiled the potential of the benzoate anion to participate in the activation of C-H bonds via a process known as proton-coupled electron transfer (PCET). nih.gov In these complex, often dual-catalytic cycles, a photocatalyst, upon excitation by light, can oxidize a substrate. The benzoate anion can act as a base, accepting a proton from the substrate in a concerted or stepwise fashion with the electron transfer. This process significantly lowers the energetic barrier for C-H bond cleavage.

The mechanism can proceed via two main pathways:

Multiple-Site Concerted Proton-Electron Transfer (MS-CPET): The electron transfer to the photocatalyst and the proton transfer to the benzoate anion occur simultaneously. nih.gov

Stepwise Oxidation-HAT: The carboxylate is first oxidized by the photocatalyst, generating a carboxyl radical. This radical is a potent hydrogen atom transfer (HAT) agent that can then abstract a hydrogen atom from the substrate, activating its C-H bond. nih.gov

While these studies may not use this compound directly, they establish the capability of the benzoate moiety to act as a crucial component in C-H activation cycles, a key step in many complex organic transformations.

In synergistic or dual-catalytic systems, two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. nih.govbeilstein-journals.org Tetraalkylammonium salts have been employed as catalysts in such systems. For instance, tetrabutylammonium decatungstate is used as a hydrogen atom transfer (HAT) catalyst in conjunction with a nickel catalyst. nih.gov

In this context, this compound can play a multifaceted role. The tetrahexylammonium cation can function as a phase-transfer agent or have a direct role in the catalytic cycle, while the benzoate anion can act as a nucleophile, a base in a PCET process, or a ligand for a metal catalyst, influencing its reactivity and selectivity. ethernet.edu.et The ability of the benzoate to participate in ligand-to-metal charge transfer (LMCT) processes is another potential activation mechanism within these complex cycles. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a high degree of catalytic complexity. Bifunctional catalysts are often employed to orchestrate the series of bond-forming events. A related compound, tetraethylammonium 2-(carbamoyl)benzoate, has been shown to be a highly effective bifunctional organocatalyst for the synthesis of complex heterocyclic molecules. tandfonline.com

The proposed activation mechanism involves the different functional groups of the catalyst activating different components of the reaction. For instance, the carboxylate or carbamoyl (B1232498) group can act as a Lewis base or a hydrogen bond donor/acceptor to activate an electrophile or a nucleophile, while the tetraalkylammonium cation ensures the solubility and proper orientation of the catalyst in the reaction medium. This bifunctional activation is key to the high efficiency and selectivity observed in these reactions.

The table below summarizes the results for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using a bifunctional tetraethylammonium benzoate catalyst, demonstrating its efficiency in complex, one-pot transformations.

| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |

| 4-chlorobenzaldehyde | 15b | 15 | 98 |

| 4-methylbenzaldehyde | 15c | 20 | 96 |

| 4-methoxybenzaldehyde | 15d | 25 | 95 |

| 4-nitrobenzaldehyde | 15e | 10 | 99 |

| 3-nitrobenzaldehyde | 15f | 10 | 98 |

| 2-chlorobenzaldehyde | 15g | 15 | 97 |

Data adapted from a study on tetraethylammonium 2-(carbamoyl)benzoate, a structurally related bifunctional catalyst. tandfonline.com

This demonstrates that the benzoate moiety, as part of a larger tetraalkylammonium salt structure, can be integral to sophisticated activation mechanisms within complex catalytic cycles, going far beyond simple ion-pairing.

Applications in Materials Science and Engineering

Development of Polymeric Materials

The application of Tetrahexylammonium (B1222370) benzoate (B1203000) in the synthesis of polymers has been a subject of scientific investigation, particularly in initiating specific types of polymerization reactions.

Function as Initiators in Polymer Production

Tetrahexylammonium benzoate has been identified as an effective initiator for the anionic ring-opening polymerization of certain monomers. Research has demonstrated its utility in the synthesis of homopolyesters from α,α‐disubstituted β‐propiolactones, such as α-methyl-α-n-propyl-β-propiolactone. In these reactions, the benzoate salt initiates the polymerization process, leading to the formation of the polyester (B1180765) backbone.

Additionally, it is noted that quaternary ammonium (B1175870) carboxylates, including this compound, can accelerate the polymerization rates of various lactones. Its function as a liquid salt at room temperature makes it a suitable solvent for electrochemical studies and provides a medium for certain chemical reactions. dss.go.th

Table 1: Research Findings on this compound in Polymerization

| Monomer | Type of Polymerization | Role of this compound | Resulting Polymer |

|---|---|---|---|

| α-methyl-α-n-propyl-β-propiolactone | Anionic ring-opening polymerization | Initiator | Homopolyester |

| α,α‐Disubstituted β‐propiolactones | Anionic ring-opening polymerization | Initiator | Atactic polyesters |

| Lactones (general) | Anionic polymerization | Rate accelerator | Polylactones |

Impact on Material Stability and Dispersion Properties

In the polymerization of α,α‐disubstituted β‐propiolactones initiated by this compound, the resulting polymer has been found to have an atactic microstructure. The use of a D,L monomer mixture with this initiator leads to a polymer with a relatively low degree of crystalline order, which can be interpreted as having an atactic structure. This control over the polymer's stereochemistry influences its physical properties. While not explicitly detailed as affecting stability or dispersion in the traditional sense of a surfactant, this influence on the polymer's microstructure is a key outcome of its use.

Functional Materials with Benzoate Moieties

The incorporation of benzoate groups into functional materials is an area of active research. However, specific applications for this compound in the following areas are not well-documented in available literature.

Investigation of Benzoate-Based Compounds as Organogelators

While various compounds containing benzoate moieties, such as those derived from myo-inositol and L-phenylalanine, have been investigated as effective organogelators, there is no specific research available that details the investigation or use of this compound for this purpose. nih.govmdpi.com

Polymeric Electrolytes in Energy Storage Systems

This compound, as a molten salt, has been used within a porous polymer support (Celgard™) to create a membrane for gas separation, indicating its compatibility with polymeric matrices. google.com This demonstrates its use as an ionic liquid electrolyte in a composite material. However, specific research detailing its application within polymeric electrolytes explicitly for energy storage systems is not found in the reviewed literature.

Pharmaceutical Formulation Research

There is no available scientific literature that describes the use of this compound in pharmaceutical formulation research. While a patent for a different pharmaceutical compound lists a material safety data sheet for this compound, it does not indicate its use as an ingredient or tool in the formulation itself. google.com

Improvement of Active Pharmaceutical Ingredient Solubility

The solubility of an API is a critical determinant of its absorption and, consequently, its effectiveness. For a drug to be absorbed by the body, it must first dissolve in the physiological fluids of the gastrointestinal tract. Many newly developed drug candidates, despite their potent pharmacological activity, exhibit poor water solubility, which curtails their clinical application.

This compound, a quaternary ammonium salt, functions as an ionic liquid. Ionic liquids are salts that are liquid at or near room temperature and are composed entirely of ions. This unique characteristic allows them to act as versatile solvents for a wide range of both polar and nonpolar substances. The mechanism by which this compound can enhance the solubility of poorly soluble APIs is believed to involve the formation of a more soluble complex or a different solid-state form of the drug. The large, lipophilic tetrahexylammonium cation can interact with the API, disrupting its crystal lattice and facilitating its dissolution in a solvent.

While direct, publicly available research detailing the use of this compound to enhance the solubility of specific APIs is limited, the broader class of tetra-alkylammonium salts has been investigated for this purpose. For instance, studies on related compounds have shown significant increases in the solubility of various drugs. The principle of using ionic liquids to improve API solubility is a well-established concept in pharmaceutical research.

To illustrate the potential impact of such a solubility enhancer, consider the hypothetical solubility data for a poorly soluble drug, "API-X," in the presence of increasing concentrations of this compound.

Table 1: Hypothetical Solubility of API-X in the Presence of this compound

| Concentration of this compound (M) | Solubility of API-X (mg/mL) | Fold Increase in Solubility |

|---|---|---|

| 0 (Control - Water) | 0.05 | 1 |

| 0.01 | 0.50 | 10 |

| 0.05 | 2.50 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound with a particular API was not found in the public domain.

Enhancing Bioavailability through Formulation Strategies

Enhanced solubility is a primary step towards improving bioavailability. Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, poor solubility is a major barrier to achieving adequate bioavailability. By increasing the dissolution rate of an API in the gastrointestinal fluids, its concentration at the site of absorption can be increased, leading to improved uptake into the bloodstream.

Formulation strategies incorporating solubility enhancers like this compound can be pivotal in developing effective oral dosage forms for poorly soluble drugs. The use of such an excipient could enable the formulation of solutions, suspensions, or solid dispersions where the API is maintained in a more readily absorbable state.

The potential formulation strategies could involve:

Liquid Formulations: Incorporating this compound as a co-solvent or a solubilizing agent in oral solutions or syrups.

Solid Dispersions: Creating a solid dispersion of the API in a carrier matrix containing this compound. This can be achieved through techniques like spray drying or hot-melt extrusion, resulting in a product where the drug is molecularly dispersed, thereby enhancing its dissolution rate.

Self-Emulsifying Drug Delivery Systems (SEDDS): Utilizing this compound as a component in lipid-based formulations that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

The selection of a particular formulation strategy would depend on the physicochemical properties of the API and the desired pharmacokinetic profile. The impact of such strategies on bioavailability can be significant, as demonstrated by the hypothetical data below for "API-X."

Table 2: Hypothetical Pharmacokinetic Parameters of API-X Following Oral Administration of Different Formulations

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |

|---|---|---|---|---|

| API-X Powder (Control) | 150 | 4.0 | 1200 | 100 |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve. The data in this table is hypothetical and for illustrative purposes only.

While the direct application of this compound in commercial pharmaceutical products is not widely documented, its properties as an ionic liquid suggest a strong theoretical basis for its utility in overcoming the challenges posed by poorly soluble drugs. Further research and specific studies are necessary to fully elucidate its potential and establish its role in the development of next-generation drug delivery systems.

Analytical Chemistry Methodologies Utilizing Tetrahexylammonium Benzoate

Applications in Chromatographic Separations

While specific documented applications of tetrahexylammonium (B1222370) benzoate (B1203000) in chromatography are not extensively detailed in readily available literature, its role can be understood by examining the function of similar tetra-alkylammonium salts, which are widely used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC).

In ion-pair chromatography (IPC), quaternary ammonium (B1175870) salts with varying alkyl chain lengths are common cationic mobile phase additives used to enhance the retention of anionic analytes on nonpolar stationary phases. welch-us.com These reagents function by forming an electrically neutral ion pair with the charged analyte. km3.com.tw This process increases the hydrophobicity of the analyte, leading to greater interaction with the reversed-phase column and thus, increased retention time. welch-us.com

The general mechanism involves the tetra-alkylammonium cation partitioning to the stationary phase, creating a dynamic ion-exchange surface, or pairing with the acidic analyte in the mobile phase to form a neutral, more retainable complex. The choice of the ion-pairing reagent, including the length of its alkyl chains, is a critical factor in optimizing the separation. thermofisher.com Given this mechanism, tetrahexylammonium benzoate, with its C6 alkyl chains, would be expected to provide stronger hydrophobic interactions and greater retention for acidic analytes compared to shorter-chain analogues like tetrabutylammonium (B224687) salts. welch-us.com

| Ion-Pair Reagent Type | Common Examples | Target Analytes | Primary Function in RP-HPLC |

|---|---|---|---|

| Cationic (Quaternary Ammonium Salts) | Tetrabutylammonium bromide, Tetrabutylammonium hydroxide (B78521) | Acidic compounds (e.g., carboxylates, sulfonates) | Forms a neutral ion-pair with anionic analytes to increase retention. welch-us.comkm3.com.tw |

| Anionic (Alkyl Sulfonates) | Sodium dodecyl sulfate, Sodium heptanesulfonate | Basic compounds (e.g., amines) | Forms a neutral ion-pair with cationic analytes to increase retention. welch-us.com |

| Volatile Ion-Pair Reagents | Formic acid, Acetic acid, Trifluoroacetic acid (TFA) | Peptides, Proteins, various small molecules | Provides protonation, influences analyte charge state, and is compatible with mass spectrometry (MS) detection. welch-us.comresearchgate.net |

Ion-pair chromatography is a powerful technique for separating complex mixtures of ionic or highly polar compounds that are poorly retained in traditional reversed-phase systems. welch-us.com For instance, aqueous solutions of tetrabutylammonium (TBA) have been successfully used as the mobile phase for the separation of aromatic sulfonates and benzoic acid derivatives. nih.gov By adjusting the concentration of the TBA ion-pairing reagent, chromatographers can precisely regulate the capacity factor of the anions, allowing for improved separation and the use of gradient elution. nih.gov

Electrochemical Analysis and Related Studies

This compound has been specifically identified as a useful medium for electrochemical investigations due to its nature as a liquid salt at room temperature.

Research has demonstrated that this compound (THAB) is a liquid at 25°C and functions as a suitable solvent for electrochemical studies. Its notable properties include a very low vapor pressure, a high boiling point, and electrochemical inertness over a wide voltage range. This unique combination of characteristics allows it to dissolve a variety of substances, including other salts and nonpolar organic compounds such as anthracene. Its properties make it an advantageous alternative to conventional non-aqueous solvents, which often have issues with volatility or a limited electrochemical window.

| Property | Value / Observation | Significance |

|---|---|---|

| Physical State at 25°C | Liquid | Functions as a room-temperature ionic liquid/solvent. |

| Vapor Pressure | Very low | Reduces solvent loss and is suitable for vacuum applications. |

| Boiling Point | High | Offers high thermal stability. |

| Solvent Ionizing Power (Y value) | -0.39 | Indicates polarity intermediate between ethanol (B145695) (-2.03) and water (+3.49). |

| Electrochemical Window | Wide range of inertness | Suitable as a solvent and supporting electrolyte for studying redox processes. |

| Solubility Characteristics | Dissolves salts and nonpolar compounds | Versatile medium for various electrochemical solutes. |

The utility of this compound extends to the study of reaction kinetics in non-aqueous environments. Its polarity, which is intermediate between that of ethanol and water, allows for the study of reactions at moderate, easily measurable rates. A key example is its use as a solvent to measure the rate of solvolysis of t-butyl chloride. This research determined the "solvent ionizing power" (Y value) of this compound to be -0.39, providing a quantitative measure of its polarity and its influence on reactions involving charge separation in the transition state.

Advanced Separation Techniques

A review of available scientific literature indicates a lack of specific, documented applications of this compound in advanced separation techniques such as membrane-assisted extraction, supercritical fluid extraction (SFE), or other modern methods. youtube.commdpi.comwikipedia.org While ionic liquids are sometimes used as modifiers in SFE researchgate.net, and various extraction techniques are employed for benzoates nih.govmiracosta.edu, direct use of this specific compound is not reported in the searched literature. Therefore, its role in these particular advanced methodologies remains an area for potential future investigation.

Role in Solid-Phase Microextraction

While direct and extensive research detailing the specific use of this compound in solid-phase microextraction (SPME) is limited in publicly available scientific literature, its chemical properties as an ionic liquid and the established roles of analogous tetraalkylammonium salts in various analytical extraction techniques allow for the postulation of its potential applications in this field. The utility of this compound in SPME can be inferred from two primary perspectives: its function as an ionic liquid stationary phase and its role as an ion-pairing agent.

As an Ionic Liquid Stationary Phase:

This compound is recognized as an ionic liquid, which is a class of organic salts with melting points below 100 °C. acs.org Ionic liquids have garnered significant interest as novel stationary phases for SPME fibers due to their unique and highly tunable properties. mdpi.comchromatographyonline.com Unlike traditional polymer coatings, ionic liquids offer a dual-nature stationary phase capable of multiple interaction mechanisms, including dispersive, dipole-dipole, and ion-exchange interactions.

Key properties of ionic liquids that make them advantageous for SPME include:

High Thermal Stability: Many ionic liquids can withstand the high temperatures used in gas chromatography (GC) injection ports for thermal desorption, a crucial step when SPME is coupled with GC. chromatographyonline.com

Negligible Volatility: Their low vapor pressure prevents the stationary phase from bleeding into the analytical instrument, resulting in cleaner chromatograms and lower baseline noise. chromatographyonline.com

Tunable Selectivity: The chemical structure of the cation and anion can be modified to create a stationary phase with high selectivity for specific classes of analytes. chromatographyonline.com

Given these characteristics, this compound could be employed to create a unique SPME fiber coating. The tetrahexylammonium cation would provide a non-polar character due to its long alkyl chains, facilitating the extraction of hydrophobic compounds through dispersive interactions. Simultaneously, the benzoate anion and the charged quaternary ammonium center could offer dipole-dipole and ion-exchange capabilities, enhancing the extraction of polar or charged analytes. This dual functionality could lead to the development of SPME fibers with novel selectivity for complex sample matrices.

As an Ion-Pairing Agent:

A second potential role for this compound in SPME is as an ion-pairing agent added to the sample matrix. Ion-pairing is a common strategy used in liquid chromatography and other extraction techniques to enhance the extraction of charged analytes into less polar phases. km3.com.twphenomenex.blog The mechanism involves the formation of a neutral ion-pair between the target charged analyte and an oppositely charged ion-pairing agent. phenomenex.blog

In this context, the tetrahexylammonium cation (R₄N⁺) from this compound could pair with acidic, anionic analytes (A⁻) in an aqueous sample. This reaction forms an electrically neutral, and more hydrophobic, ion-pair complex ([R₄N⁺A⁻]). This neutral complex can be more readily partitioned from the aqueous sample onto a non-polar or moderately polar SPME fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS). Other quaternary ammonium salts are frequently used for this purpose in various analytical methods. nih.govnih.gov

The research findings on related tetraalkylammonium salts in various microextraction techniques provide a strong basis for these potential applications.

Mechanistic and Theoretical Investigations of Tetrahexylammonium Benzoate Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the reactivity of tetrahexylammonium (B1222370) benzoate (B1203000). Through various sophisticated methods, it is possible to model its electronic structure, the dynamics of its interaction with solvents, and the energy landscapes of reactions in which it participates.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for mapping out potential reaction pathways. While specific DFT studies focusing exclusively on tetrahexylammonium benzoate are not extensively documented, research on the benzoate anion itself offers significant insights into the compound's reactive nature.

DFT calculations have been employed to study the addition and abstraction reactions of radicals, such as the hydroxyl (OH) radical, with the benzoate anion. scirp.orgscirp.org These studies evaluate the thermodynamics and kinetics of different reaction channels. For instance, investigations predict that the addition of an OH radical to the ipso-, ortho-, meta-, and para- carbons of the benzoate anion are all exoergic processes. scirp.org Similarly, hydrogen atom abstraction from the ortho, meta, and para positions are also predicted to be energetically favorable. scirp.org

By calculating the rate constants using transition state theory, the most favored reaction pathways can be identified. Such studies have determined that H-atom abstraction from the ortho position is the most favorable pathway, followed closely by the ortho OH addition reaction. scirp.orgscirp.org The activation free energies (ΔG≠) and relative Gibbs energies (ΔrG) are key parameters calculated to determine the feasibility and spontaneity of these pathways.

| Reaction Pathway | Species | ΔrG (kcal/mol) | ΔG≠ (kcal/mol) |

|---|---|---|---|

| OH Addition | Ortho-Adduct | -15.8 | 5.2 |

| Para-Adduct | -14.5 | 6.1 | |

| H-Abstraction | Ortho-Product | -25.1 | 4.8 |

| Meta-Product | -23.9 | 7.3 |

This table presents hypothetical data based on typical findings in DFT studies for illustrative purposes.

These computational findings highlight how DFT can dissect complex reaction mechanisms, revealing the subtle energetic differences that dictate the final product distribution. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of solvation phenomena. The large tetrahexylammonium cation and the benzoate anion interact with solvent molecules in distinct ways, and MD simulations can model these interactions.

Simulations of tetraalkylammonium halides in aqueous solutions show that the long alkyl chains of the cation significantly influence the surrounding water structure. semanticscholar.org The hydrophobic nature of the hexyl chains in the tetrahexylammonium cation leads to the formation of an ordered solvation shell. rsc.org The relaxation time of this first solvation shell is a critical parameter; for instance, in solutions of poly(3-hexylthiophene), a longer relaxation time for the first solvation shell was associated with better solvent quality. rsc.org

MD simulations can reveal key properties of these solvation shells:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from a specific atom on the solute.

Coordination Numbers (CNs): By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Hydrogen Bonding: The extent and lifetime of hydrogen bonds between the benzoate anion and protic solvent molecules can be quantified. nih.gov

These simulations demonstrate that the bulky cation can sterically shield the benzoate anion, influencing its availability and reactivity. The dynamics of the solvent molecules in the immediate vicinity of the ion pair are often retarded compared to the bulk solvent. arxiv.org

Quantum chemical analyses provide a fundamental understanding of a molecule's electronic properties, which are intrinsically linked to its reactivity. wikipedia.org These methods are used to calculate various molecular descriptors that can predict chemical behavior. polimi.it For this compound, such analyses would focus on the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom.

Key electronic properties determined through quantum chemical calculations include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a high negative potential around the carboxylate group of the benzoate anion.

Partial Atomic Charges: These calculations quantify the charge localized on each atom, which can help predict sites of nucleophilic or electrophilic attack. nih.gov

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electron density, providing a quantitative measure of its electrophilic character. nih.gov

These theoretical descriptors are invaluable for developing quantitative structure-activity relationships (QSAR), which correlate a molecule's structure and electronic properties with its chemical reactivity or biological activity. researchgate.net

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-breaking and bond-forming events is central to elucidating reaction mechanisms. For this compound, this involves examining the distinct roles played by the cation and the anion in a reaction.

The benzoate anion is a competent nucleophile, and its reactivity is significantly enhanced by the presence of the large tetrahexylammonium cation. In polar aprotic solvents, the large, non-polar surface of the cation prevents tight ion pairing with the benzoate anion. This lack of strong electrostatic interaction results in a "naked" or highly activated benzoate anion, which exhibits enhanced nucleophilicity compared to when it is paired with smaller, harder cations like sodium or lithium.

This activation is a core principle of phase-transfer catalysis, where quaternary ammonium (B1175870) salts are used to transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. The tetrahexylammonium cation, with its long alkyl chains, provides excellent solubility in non-polar organic solvents, facilitating the transport and activation of the benzoate anion.

The nucleophilic character of the benzoate anion is central to reactions such as:

Esterification and Saponification: The benzoate anion can act as a nucleophile to attack electrophilic centers, a key step in the synthesis and hydrolysis of benzoate esters. libretexts.orgyoutube.com

Epoxide Opening: In the presence of a suitable catalyst, the benzoate anion can open epoxide rings via nucleophilic attack, a reaction used in the synthesis of 1,2-hydroxy esters. pittstate.edu

The benzoate anion is the conjugate base of benzoic acid, a weak acid. As a result, the benzoate anion can function as a Brønsted-Lowry base, accepting a proton in various reaction steps. This ability to mediate proton transfer is crucial in many catalytic cycles. nih.gov

In certain organocatalytic reactions, a benzoate anion, generated in situ, can act as a base to facilitate an aromatization step by abstracting a proton. beilstein-journals.org This role is critical for regenerating the catalyst and completing the catalytic cycle. The efficiency of this proton transfer can be influenced by the reaction medium and the nature of the counter-ion. nih.gov

Theoretical studies can model the energy barriers associated with these proton transfer steps, confirming the viability of proposed mechanisms. The transition states for proton transfer processes can be located, and the associated activation energies can be calculated to determine if the step is kinetically feasible under the reaction conditions. scirp.org

Interplay between Homogeneous and Heterogeneous Catalytic Forms

The catalytic activity of tetraalkylammonium salts, such as this compound, can be understood through the principles of phase-transfer catalysis (PTC). In these systems, the quaternary ammonium cation facilitates the transfer of a reactant, in this case, the benzoate anion, from an aqueous or solid phase into an organic phase where the reaction occurs. This process inherently combines aspects of both homogeneous and heterogeneous catalysis.

Initially, the system is heterogeneous, with the catalyst and reactant in different phases. The formation of a lipophilic ion pair between the tetrahexylammonium cation and the benzoate anion allows the anion to be extracted into the organic phase. Once in the organic phase, the reaction proceeds in a homogeneous catalytic cycle. The catalyst's ability to shuttle the anion between phases is a key factor in its effectiveness.

Mechanistic investigations into phase-transfer catalysis have considered different models, including the "extraction mechanism," where the reaction occurs entirely within the organic phase after the transfer of the anion. An alternative view suggests the formation of aggregates, akin to reverse micelles, in the organic medium where the reaction takes place. Direct observation of carbanion formation at the interface between aqueous and organic phases, facilitated by lipophilic tetraalkylammonium salts, provides evidence for an interfacial mechanism. researchgate.net

The interplay between these states is crucial for catalyst efficiency and can be influenced by factors such as the structure of the tetraalkylammonium salt, the nature of the anion, the solvent system, and the reaction conditions.

Spectroscopic and Kinetic Studies

Spectroscopic and kinetic studies are vital for elucidating the reaction mechanisms involving catalysts like this compound.

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining mechanistic insights into chemical reactions. In the context of quaternary ammonium salts, 1H NMR kinetic analysis has been employed to study their degradation and reactivity. For instance, studies on N,N,N-trimethylanilinium salts have used 1H NMR to follow the kinetics of their thermal degradation, providing evidence for an SN2-centered pathway. nih.govrsc.org

Table 1: Potential 1H NMR Chemical Shift Changes in a Biphasic System

| Compound/Group | Initial Phase | After Phase Transfer | Expected Change in Chemical Shift (δ) |

| Benzoate Protons | Aqueous | Organic | Significant shift due to change in solvent environment |

| Tetrahexylammonium Protons (α-CH2) | Organic | Organic (ion-paired) | Minor shift upon ion pairing with benzoate |

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is essential for understanding and optimizing complex reaction systems. While specific kinetic models for reactions catalyzed by this compound are not detailed in the available literature, the general principles of reaction kinetics are applicable. This compound has been identified as a suitable solvent for kinetic studies. nih.govunirioja.essemanticscholar.orgresearchgate.netscielo.org.codss.go.thuis.edu.cod-nb.info

Kinetic studies of systems involving quaternary ammonium salts often involve monitoring the disappearance of reactants and the appearance of products over time. This data can then be used to determine reaction orders, rate constants, and activation energies. For example, kinetic degradation studies of trialkylammonium salts have provided insights into the parameters affecting their stability. nih.govrsc.org

In a hypothetical catalytic reaction using this compound, a kinetic model would need to account for the mass transfer of the benzoate anion between phases and the intrinsic reaction rate in the organic phase. The model could be represented by a series of differential equations describing the concentration changes of all species over time.

Table 2: Hypothetical Kinetic Parameters for a Reaction Catalyzed by this compound

| Parameter | Symbol | Description |

| Rate Constant (Phase Transfer) | kPT | Rate of transfer of the benzoate anion to the organic phase. |

| Rate Constant (Reaction) | krxn | Rate of the chemical reaction in the organic phase. |

| Activation Energy (Reaction) | Ea | The minimum energy required for the chemical reaction to occur. |

| Order of Reaction | n, m | The power to which the concentration of reactants is raised in the rate law. |

Such a model would be invaluable for predicting reaction outcomes, optimizing process conditions, and gaining a deeper understanding of the underlying reaction mechanism.

Environmental Considerations and Remediation Potentials

Applications in Environmental Remediation

Tetrahexylammonium (B1222370) benzoate (B1203000), a quaternary ammonium (B1175870) salt, holds potential in environmental remediation, particularly in the treatment of wastewater containing organic pollutants. While direct studies on tetrahexylammonium benzoate are limited, the functional properties of analogous compounds, such as tetrabutylammonium (B224687) benzoate, suggest its utility as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique in green chemistry that facilitates the transfer of a reactant from one phase into another where the reaction can occur, enhancing reaction rates and efficiency.

In the context of wastewater treatment, this catalytic action can be leveraged to move organic pollutants from the aqueous phase to an organic phase for easier removal or degradation. The tetrahexylammonium cation can pair with an anionic pollutant or facilitate the transport of a reagent needed for the pollutant's degradation across the phase boundary. Adsorption is a common and effective method for removing organic pollutants, utilizing materials like activated carbon, zeolites, and various waste products to bind contaminants. mdpi.comnih.gov The efficiency of these removal processes for certain pollutants could potentially be enhanced by the presence of a phase-transfer agent like this compound.

Research into wastewater treatment has explored various advanced methods, including membrane bioreactors (MBRs) and bioaugmentation, to improve the removal of refractory organic compounds. researchgate.netnih.gov Bioaugmentation, for instance, involves adding specific microorganisms to enhance the biodegradation of targeted pollutants. nih.gov A compound like this compound could potentially play a synergistic role by increasing the bioavailability of certain organic pollutants to these microorganisms.

Table 1: Potential Roles of this compound in Wastewater Treatment

| Potential Application | Mechanism of Action | Target Pollutants |

|---|---|---|

| Phase-Transfer Catalysis | Facilitates transfer of anionic pollutants or reagents between aqueous and organic phases. | Anionic organic dyes, phenolics, carboxylated pollutants. |

| Enhanced Sorption | Modifies sorbent surfaces or pollutant solubility to improve adsorption efficiency. | Hydrophobic organic compounds, persistent organic pollutants (POPs). |

| Increased Bioavailability | Increases the transfer of pollutants to microorganisms for biodegradation. | Refractory organic compounds in bio-remediation systems. |

Environmental Fate and Behavior Studies of Benzoate Compounds

The environmental impact of this compound is largely determined by the behavior of its constituent ions: the tetrahexylammonium cation and the benzoate anion. The benzoate component, in the form of benzoic acid and its salts like sodium benzoate, has been studied more extensively. inchem.orgregulations.gov Benzoate compounds are naturally occurring in many plants and are readily biodegradable in the environment. inchem.org When released into water and soil, they are not expected to volatilize significantly or adsorb strongly to sediment, with biotic mineralization being the primary elimination pathway. inchem.org

Benzoate is a common intermediate in the metabolism of various aromatic compounds by microorganisms. ethz.ch Bacteria and fungi have developed diverse catabolic strategies to break down the stable aromatic ring of benzoate under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netnih.gov

Under aerobic conditions, degradation is typically initiated by oxygenases that hydroxylate the aromatic ring to form intermediates like catechol or protocatechuate. ethz.chresearchgate.net These intermediates then undergo ring cleavage, leading to the formation of compounds that can enter central metabolic pathways like the Krebs cycle. researchgate.netresearchgate.net

Anaerobic degradation follows a different strategy. It begins with the activation of benzoate to benzoyl-CoA. nih.gov The aromatic ring is then dearomatized through a reduction process, followed by hydrolytic ring cleavage and a series of reactions similar to β-oxidation. nih.gov

The efficiency of these degradation processes can be influenced by environmental factors such as pH, temperature, and the concentration of the benzoate compound. nih.gov For instance, studies on Pseudomonas sp. SCB32 showed optimal benzoic acid degradation at 30°C and a pH of 7.0. nih.gov

Table 2: Major Degradation Pathways for Benzoate

| Condition | Initial Step | Key Intermediates | Final Products (entering central metabolism) |

|---|---|---|---|

| Aerobic | Hydroxylation by oxygenases | Catechol, Protocatechuate | Acetyl-CoA, Succinyl-CoA |

| Anaerobic | Activation to Benzoyl-CoA | Benzoyl-CoA, Aliphatic dicarboxyl-CoA derivatives | Acetyl-CoA |

| Aerobic Hybrid (Box Pathway) | Activation to Benzoyl-CoA | Benzoyl-CoA, Epoxybenzoyl-CoA | Downstream metabolic products |